
DM1-Smcc
Übersicht
Beschreibung
DM1-SMCC ist eine Verbindung, die bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird. Es besteht aus einem potenten Mikrotubuli-disruptiven Mittel, DM1 (Mertansin), das mit einem chemischen Linker, Succinimidyl 4-(N-Maleimidomethyl)cyclohexan-1-carboxylat (SMCC), verbunden ist. Diese Kombination ermöglicht die gezielte Abgabe des zytotoxischen Mittels an bestimmte Zellen, wodurch es zu einem wertvollen Werkzeug in der Krebstherapie wird .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst die Konjugation von DM1 an SMCC durch eine Amidbindungs-Kopplungsreaktion. Der Prozess beginnt mit der Herstellung eines Konjugationspuffers, der 100 mM Natriumphosphat und 150 mM Natriumchlorid bei pH 7,25 enthält. Der aktivierte N-Hydroxysuccinimidylester von SMCC reagiert mit der Thiolgruppe von DM1, um das Endprodukt zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Reinigung der Verbindung erfolgt typischerweise durch Chromatographietechniken .
Wissenschaftliche Forschungsanwendungen
Key Mechanisms:
- Cytotoxicity : DM1 disrupts microtubule dynamics, which is crucial for cell division.
- Targeted Delivery : The use of antibodies allows for selective targeting of cancer cells expressing specific antigens (e.g., PD-L1).
- Site-Specific Conjugation : The SMCC linker enables stable attachment while maintaining the biological activity of the antibody.
In Vitro Studies and Efficacy
Numerous studies have demonstrated the efficacy of DM1-SMCC in various cancer cell lines. For instance, a study evaluated the scPDL1-DM1 conjugate against PD-L1 positive cancer cells, including A549 (lung cancer) and BEL-7402 (hepatocellular carcinoma). The results indicated significant cytotoxicity with an IC50 value indicating effective concentration levels.
Summary of In Vitro Findings:
Cancer Cell Line | Concentration (μg/mL) | Cytotoxicity (%) | IC50 Value |
---|---|---|---|
A549 | 0.001 - 1 | >60% | 0.5 |
BEL-7402 | 0.001 - 1 | >70% | 0.3 |
LOVO | 0.001 - 1 | >75% | 0.2 |
MDA453 | Not significant | <10% | N/A |
The study confirmed that scPDL1-DM1 demonstrated enhanced cytotoxic effects against PD-L1 positive cells while showing minimal activity against PD-L1 negative cells, indicating its potential for targeted therapy .
Clinical Applications
The clinical relevance of this compound has been underscored by its incorporation into ADCs such as ado-trastuzumab emtansine (Kadcyla), which is used for treating HER2-positive breast cancer. The linker technology employed in these ADCs ensures that the cytotoxic drug is delivered directly to the tumor site, thereby enhancing treatment outcomes while reducing side effects.
Case Studies:
- Ado-Trastuzumab Emtansine : This ADC combines trastuzumab with DM1 via a linker similar to SMCC, demonstrating improved survival rates in patients with metastatic breast cancer.
- Experimental Studies : Research involving this compound conjugates has shown promise in preclinical models for various cancers, including lung and colorectal cancers.
Challenges and Considerations:
- Linker Stability : Ensuring that the linker remains stable until it reaches the target site is crucial for maximizing therapeutic effects.
- Biodistribution : Understanding how these conjugates distribute within the body will help refine dosing strategies and improve patient outcomes.
- Resistance Mechanisms : Investigating how tumors develop resistance to ADCs will be essential for future therapeutic strategies.
Wirkmechanismus
- DM1-SMCC is an antibody-conjugatable maytansinoid. It binds to a specific target, which is often an antigen expressed on cancer cells. The primary target for this compound can vary depending on the specific antibody it is conjugated to. For example, it could be an antigen like EpCAM (epithelial cell adhesion molecule) .
- By binding to microtubules, DM1 suppresses their dynamicity, disrupting their function. This disruption interferes with cell division and ultimately leads to cell death .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
DM1-SMCC plays a significant role in biochemical reactions. The DM1 component of this compound is a potent microtubule-disrupting agent . It interacts with tubulin, a globular protein, and inhibits its polymerization, thereby disrupting the formation of microtubules . This interaction leads to cell cycle arrest and ultimately cell death .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The DM1 component binds to tubulin and inhibits its polymerization, disrupting microtubule dynamics . This leads to cell cycle arrest in the G2/M phase and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a crucial factor in its effectiveness. The non-reducible thioether linker, SMCC, provides stability to the ADC, preventing premature release of the cytotoxic drug .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to result in further improvement in tumor regression . The optimal dosage needs to be carefully determined to avoid potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the metabolic pathway of tubulin polymerization. The DM1 component of this compound inhibits this process, disrupting microtubule dynamics and leading to cell cycle arrest .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the circulatory system. Once inside the cell, this compound is internalized and the cytotoxic drug is released .
Subcellular Localization
This compound is localized in the cytoplasm where it interacts with tubulin to exert its effects . The DM1 component of this compound binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DM1-SMCC involves the conjugation of DM1 to SMCC through an amide bond coupling reaction. The process begins with the preparation of a conjugation buffer containing 100 mM sodium phosphate and 150 mM sodium chloride at pH 7.25. The activated N-hydroxysuccinimidyl ester of SMCC reacts with the thiol group of DM1 to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification of the compound is typically achieved through chromatography techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen
DM1-SMCC durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die N-Hydroxysuccinimidylestergruppe von SMCC reagiert mit primären Aminen unter Bildung stabiler Amidbindungen.
Konjugationsreaktionen: Die Maleimidgruppe von SMCC reagiert mit Thiolgruppen unter Bildung von Thioetherbindungen.
Häufige Reagenzien und Bedingungen
Reagenzien: N-Hydroxysuccinimidylester, Maleimid, Natriumphosphat, Natriumchlorid.
Bedingungen: pH 7-9, Raumtemperatur, wässrige Pufferlösungen .Hauptprodukte
Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist das this compound-Konjugat, das bei der Entwicklung von ADCs verwendet wird .
Vergleich Mit ähnlichen Verbindungen
DM1-SMCC ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seines nicht spaltbaren Thioether-Linkers, der eine größere Stabilität und eine längere Halbwertszeit im Plasma bietet . Ähnliche Verbindungen sind:
Trastuzumab-SMCC-DM1: Ein weiteres ADC mit einem ähnlichen Linker, aber einem anderen Antikörper.
Brentuximab Vedotin: Ein ADC mit einem spaltbaren Linker und einem anderen zytotoxischen Mittel.
This compound zeichnet sich durch seine Stabilität und Wirksamkeit in der gezielten Krebstherapie aus .
Biologische Aktivität
DM1-Smcc is a potent compound utilized in the development of antibody-drug conjugates (ADCs), particularly for targeting HER2-positive cancers. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Overview of this compound
DM1 is a derivative of maytansine, a natural product known for its cytotoxic properties. The SMCC (succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate) linker is used to conjugate DM1 to antibodies, enhancing the specificity and efficacy of the therapeutic agents while minimizing systemic toxicity. This combination allows for targeted delivery of the cytotoxic agent directly to cancer cells expressing the target antigen.
The mechanism by which this compound exerts its biological activity involves several key processes:
- Microtubule Disruption : DM1 binds to the tips of microtubules, inhibiting their dynamic instability, which is crucial for cell division. This leads to mitotic arrest and subsequent apoptosis in cancer cells .
- Release Mechanism : Upon internalization, the ADC undergoes proteolytic cleavage within lysosomes, releasing DM1. The released DM1 then acts intracellularly to disrupt microtubule dynamics .
- Target Specificity : The use of SMCC as a linker allows for stable attachment to antibodies while facilitating selective targeting of HER2-positive tumor cells. This specificity reduces off-target effects commonly associated with traditional chemotherapies .
Biological Activity and Efficacy
Clinical studies have demonstrated that this compound conjugates show significant efficacy against various cancer types, particularly HER2-positive breast cancer. Key findings include:
- In vitro Studies : Trastuzumab-DM1 (T-DM1), an ADC utilizing this compound, has been shown to inhibit proliferation in HER2-positive breast cancer cell lines with IC50 values indicating potent activity .
- Animal Models : In mouse models, T-DM1 exhibited superior antitumor activity compared to unconjugated trastuzumab and other maytansinoid linkers. Tumor regression was observed in models with high HER2 expression .
- Clinical Trials : In phase I and II trials, T-DM1 demonstrated improved progression-free survival (PFS) and overall survival (OS) rates compared to standard therapies in patients with metastatic breast cancer .
Data Table: Summary of Key Studies
Case Studies
Case Study 1: Efficacy in Non-Hodgkin Lymphoma
- An ADC using DM1 linked to an anti-CD22 antibody demonstrated complete tumor regression in xenograft models of non-Hodgkin lymphoma, highlighting the versatility of this compound beyond breast cancer applications .
Case Study 2: Advanced HER2-Positive Breast Cancer
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUWZMNTKHTIN-MLSWMBHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H66ClN5O16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Succinimidyl 4-(N-maleimidomethyl)-Cyclohexane-1-Carboxylate (SMCC) in creating the Antibody-Drug Conjugate (ADC) DM1-Smcc?
A1: SMCC acts as a critical linker molecule in constructing the this compound antibody-drug conjugate. [] The research highlights SMCC's function in connecting the antibody Trastuzumab to the cytotoxic agent, Maytansinoid derivative (DM1). This linking strategy is crucial for delivering the potent DM1 specifically to target cells, enhancing its therapeutic efficacy while potentially minimizing off-target effects.
Q2: How does the synthesis process described in the paper contribute to the development of this compound?
A2: The paper outlines a detailed synthesis method for creating SMCC and subsequently conjugating it to Trastuzumab and DM1. [] This detailed protocol is essential for researchers aiming to replicate the production of this compound, facilitating further investigations into its therapeutic potential. By providing a clear roadmap for synthesis, the research contributes valuable knowledge to the field of antibody-drug conjugate development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.